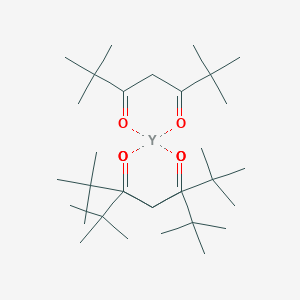

2,2,6,6-Tetramethylheptane-3,5-dione;yttrium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,6,6-Tetramethylheptane-3,5-dione;yttrium, also known as YTMD, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a low melting point and boiling point. YTMD has been used as a reagent in organic synthesis, a catalyst in polymerization reactions, and a stabilizer in drug formulations. Additionally, it has been used as a corrosion inhibitor, a stabilizing agent for food, and a chelating agent for metals.

Applications De Recherche Scientifique

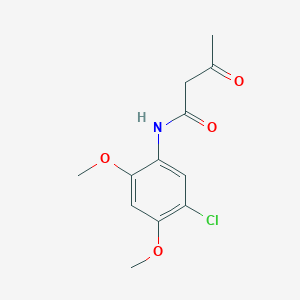

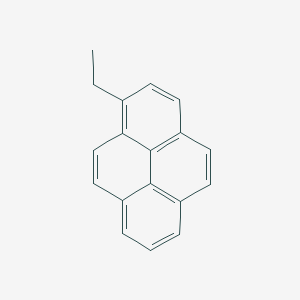

Synthesis of α-Aryl-β-diketones

2,2,6,6-Tetramethylheptane-3,5-dione: is utilized in the synthesis of α-aryl-β-diketones . These diketones are important intermediates in organic synthesis and can be used to create a variety of complex molecules, including pharmaceuticals and agrochemicals.

Formation of Dicyanamidobenzene-Bridge Diruthenium Complex

This compound acts as a ligand in the formation of dicyanamidobenzene-bridge diruthenium complexes . Such complexes are studied for their magnetic properties and potential applications in molecular electronics and spintronics.

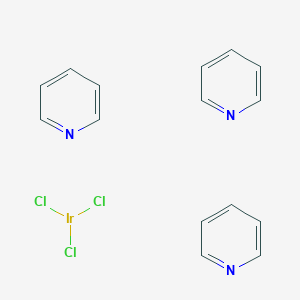

Ancillary Ligand for Iridium (III) Complexes

It serves as an ancillary ligand in the synthesis of orange-emitting iridium (III) complexes . These complexes are of interest for their photophysical properties and are used in organic light-emitting diodes (OLEDs).

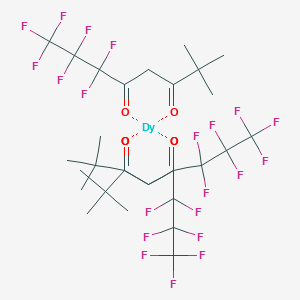

Stabilization of Lanthanide Complexes

The compound is used as a bidentate ligand for stabilizing lanthanide complexes . Lanthanide complexes have applications in catalysis, magnetic resonance imaging (MRI) contrast agents, and luminescent materials.

Ligand for Metal Catalysts

As a stable, anhydrous reagent, it acts as an air-stable ligand for metal catalysts . This is crucial in various catalytic processes, including those used in industrial chemical synthesis.

Substrate for Heterocycles

It is a substrate for the synthesis of heterocycles . Heterocyclic compounds are a core part of many drugs and are essential in the pharmaceutical industry for developing new medicinal therapies.

Research in Thermochemistry

The compound’s thermochemical data are valuable for research in energy-related fields . Understanding its thermodynamic properties can lead to advancements in material science and energy storage solutions.

Optical Material Research

Due to its ability to form complexes with various metals, it is also explored in the field of optical materials . These materials have potential uses in lasers, sensors, and other photonic devices.

Mécanisme D'action

Target of Action

It is known that 2,2,6,6-tetramethylheptane-3,5-dione (also known as dipivaloylmethane) acts as a bidentate ligand, forming stable complexes with lanthanide ions .

Mode of Action

2,2,6,6-Tetramethylheptane-3,5-dione;yttrium interacts with its targets through the formation of stable complexes. As a bidentate ligand, it binds to lanthanide ions, facilitating various reactions . It undergoes O-additions and C-additions, acting as an air-stable ligand for metal catalysts .

Biochemical Pathways

It is known to serve as a substrate for heterocycles .

Result of Action

It is known to act as an air-stable ligand for metal catalysts in various reactions .

Action Environment

Propriétés

IUPAC Name |

2,2,6,6-tetramethylheptane-3,5-dione;yttrium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYNKAIYQJLEJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Y] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O6Y |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethylheptane-3,5-dione;yttrium | |

CAS RN |

15632-39-0 |

Source

|

| Record name | NSC174899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.